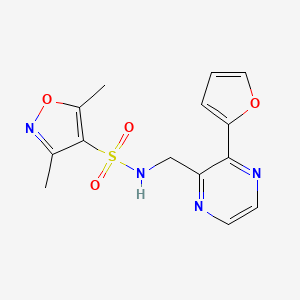

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide

Description

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide is a heterocyclic sulfonamide featuring a pyrazine core substituted with a furan-2-yl group at the 3-position. The pyrazine ring is linked via a methylene bridge to a 3,5-dimethylisoxazole-4-sulfonamide moiety.

Properties

IUPAC Name |

N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O4S/c1-9-14(10(2)22-18-9)23(19,20)17-8-11-13(16-6-5-15-11)12-4-3-7-21-12/h3-7,17H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCNQKIPFNFHFJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NCC2=NC=CN=C2C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-yl and pyrazin-2-yl intermediates, followed by their coupling with a suitable isoxazole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide can undergo various chemical reactions, including:

Oxidation: The furan and pyrazine rings can be oxidized under specific conditions.

Reduction: The compound can be reduced to modify its functional groups.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique structural components, which include:

- Furan ring : Contributes to the compound's bioactivity.

- Pyrazine moiety : Enhances interaction with biological targets.

- Isoxazole sulfonamide : Known for antibacterial and anti-inflammatory properties.

The molecular formula is , with a molecular weight of approximately 342.41 g/mol.

Antibacterial Properties

Research has indicated that sulfonamides, including derivatives like N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide, exhibit significant antibacterial activity. Sulfonamides function by inhibiting bacterial dihydropteroate synthase, a key enzyme in folate synthesis. This mechanism disrupts bacterial growth and replication, making these compounds valuable in treating infections caused by both gram-positive and gram-negative bacteria .

Antiviral Activity

Recent studies have shown that related isoxazole derivatives can inhibit viral replication. For instance, compounds with similar structural features have demonstrated effectiveness against herpes simplex virus (HSV) by targeting late-stage viral replication processes. This suggests a potential application for this compound in antiviral therapies .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial properties of various sulfonamide derivatives, including those containing isoxazole rings. The results indicated that modifications to the isoxazole structure significantly enhanced activity against resistant bacterial strains .

- Antiviral Research : Another investigation focused on the antiviral capabilities of related compounds against HSV. The study reported that specific modifications led to increased inhibition of viral gene expression, suggesting that this compound could be a candidate for further antiviral development .

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the isoxazole ring through cyclization reactions.

- Introduction of the sulfonamide group , enhancing solubility and bioactivity.

- Functionalization with furan and pyrazine moieties , which are critical for biological activity.

Mechanism of Action

The mechanism of action of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Core Motifs

A. 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11)

- Core Structure : 1,3,4-oxadiazole linked to furan-2-yl and a sulfonamide-substituted benzamide.

- Key Differences :

- LMM11 contains a 1,3,4-oxadiazole ring instead of pyrazine.

- The sulfonamide group is part of a benzamide scaffold, unlike the isoxazole-sulfonamide in the target compound.

B. Sulfamethoxazole Derivatives (e.g., Compound 4 in )

- Core Structure : Pyrazolidine (saturated) ring with sulfonamide and acetamide groups.

- Key Differences :

- Pyrazolidine vs. aromatic pyrazine in the target compound.

- The sulfonamide is directly attached to a phenyl group, lacking the isoxazole moiety.

C. N-(cyclopropylmethyl)-N-[1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazin-2-yl]ethyl]-3,5-bis(trifluoromethyl)benzamide (I-3)

- Core Structure : Pyrazine linked to 5-methyl-1,2,4-oxadiazole and trifluoromethylbenzamide.

- Key Differences :

- Trifluoromethyl groups increase lipophilicity and metabolic stability compared to the target compound’s methylisoxazole.

- The cyclopropylmethyl group may enhance steric bulk, affecting target binding kinetics.

- Synthetic Notes: Prepared via multi-step cyclocondensation, highlighting the complexity of introducing oxadiazole rings .

Physicochemical and Pharmacokinetic Properties

- Molecular Weight : The target compound (~380 g/mol) falls within drug-like space, whereas I-3’s higher MW (~550 g/mol) may limit bioavailability .

Biological Activity

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including furan, pyrazine, isoxazole, and sulfonamide moieties. The structural formula can be represented as follows:

This structure contributes to its biological activity by allowing interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may inhibit key enzymes involved in inflammatory pathways and microbial growth. The compound's sulfonamide group is particularly significant as it is known to mimic p-amino benzoic acid (PABA), which is crucial for bacterial folate synthesis.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1.0 µg/mL |

| Candida albicans | 0.25 µg/mL |

These results demonstrate its potential effectiveness against both bacterial and fungal pathogens, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.0 |

| A549 (Lung Cancer) | 10.5 |

| HeLa (Cervical Cancer) | 12.0 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting significant anticancer potential.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the compound against a panel of pathogens, revealing potent activity comparable to standard antibiotics like gentamicin and amphotericin B in specific strains .

- Cytotoxicity Evaluation : In a zebrafish embryo model, the compound showed low cytotoxicity at effective antimicrobial concentrations, suggesting a favorable safety profile for further development .

- Structure-Activity Relationship (SAR) : Research into related compounds has highlighted the importance of the furan and pyrazine rings in enhancing biological activity. Modifications to these structures can lead to variations in potency and selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.